1,2,3-Tribromo-5-iodobenzene
Description
Significance of Aryl Halides in Modern Organic Chemistry
Aryl halides, organic compounds where a halogen atom is directly bonded to an aromatic ring, are fundamental building blocks in modern organic chemistry. iitk.ac.infiveable.mefiveable.me Their importance stems from their wide-ranging applications as intermediates in the synthesis of numerous organic molecules, including pharmaceuticals, agrochemicals, dyes, and plastics. iitk.ac.infiveable.melibretexts.org The carbon-halogen bond in aryl halides allows for a variety of chemical transformations, making them versatile precursors for more complex molecules. fiveable.me They are frequently used as electrophiles in cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions, which are powerful methods for forming new carbon-carbon bonds. fiveable.mefiveable.me Furthermore, aryl halides can be converted into Grignard reagents, which are highly reactive and useful in the synthesis of alcohols. fiveable.me The specific halogen atom present in the aryl halide influences its reactivity, with iodides generally being the most reactive. fiveable.mefiveable.me
Overview of Halogenation Patterns in Benzene (B151609) Derivatives
The introduction of halogen atoms onto a benzene ring occurs through electrophilic aromatic substitution. savemyexams.comlibretexts.org This reaction typically requires a catalyst, such as an iron or aluminum halide, to generate a more potent electrophile. savemyexams.comlibretexts.orgsavemyexams.com Unlike alkenes, which undergo addition reactions, the aromatic stability of benzene favors substitution, where a hydrogen atom is replaced by a halogen. savemyexams.comsavemyexams.com
When a halogen atom is already present on the benzene ring, it acts as a deactivator for further electrophilic substitution, yet it directs incoming electrophiles to the ortho and para positions. chemistrysteps.com This is a unique characteristic of halogens compared to other substituents. The halogenation of a halobenzene, therefore, typically results in a mixture of ortho and para disubstituted products. chemistrysteps.com The ratio of these isomers can be influenced by steric factors; larger substituents may favor the formation of the para product. chemistrysteps.com
Unique Research Considerations for Tri- and Tetra-substituted Halobenzenes, with Focus on 1,2,3-Tribromo-5-iodobenzene
Tri- and tetra-substituted halobenzenes, such as this compound, present unique challenges and opportunities in synthetic chemistry. The presence of multiple, yet identical, halogen atoms raises the issue of site-selective functionalization in cross-coupling reactions. acs.org Achieving selectivity can be controlled by electronic and steric factors, as well as by the choice of ligands, additives, and reaction conditions. acs.org
The reactivity of different halogens on the same aromatic ring can also be exploited for selective reactions. Generally, the order of reactivity for halogens in such systems is I > Br > Cl > F. wuxiapptec.com This differential reactivity allows for sequential cross-coupling reactions, where the more reactive halogen can be selectively functionalized while leaving the others intact for subsequent transformations. wuxiapptec.com In the case of this compound, the iodine atom is expected to be the most reactive site for many common cross-coupling reactions.
The specific substitution pattern of this compound, with three adjacent bromine atoms and an iodine atom, creates a sterically hindered and electronically distinct environment. This can lead to unusual reactivity and provides a platform for the synthesis of highly substituted and complex molecules that are otherwise difficult to access. researchgate.netacs.orgd-nb.inforsc.orgacs.org Research into such compounds is crucial for developing new synthetic methodologies and for accessing novel chemical space for applications in materials science and medicinal chemistry. researchgate.netrsc.org
Below is a table summarizing some of the key properties of this compound and related compounds.
| Property | This compound | 1,2,4-Tribromo-5-iodobenzene | 1,3,5-Tribromo-2-iodobenzene |
| Molecular Formula | C6H2Br3I | C6H2Br3I | C6H2Br3I |
| Molecular Weight | 440.70 g/mol | 440.70 g/mol nih.gov | 440.7 g/mol chemicalbook.com |
| Appearance | Not specified | Not specified | Colorless crystalline solid chembk.com |
| Melting Point | Not specified | Not specified | 103-104 °C aablocks.com or 118-119 °C chembk.com |
| Boiling Point | Not specified | Not specified | ~290 °C chembk.com |
| CAS Number | Not specified | 366496-32-4 nih.govfluorochem.co.uk | 21521-51-7 chemicalbook.comaablocks.com |
Structure
3D Structure
Properties
IUPAC Name |
1,2,3-tribromo-5-iodobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br3I/c7-4-1-3(10)2-5(8)6(4)9/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDKQHOGTMKUCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)Br)Br)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br3I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Reaction Pathways and Mechanistic Studies of 1,2,3 Tribromo 5 Iodobenzene
Halogen Dance Reactions in Polyhalogenated Benzenes
The "halogen dance" (HD) is a type of isomerization reaction observed in aryl halides where halogen atoms migrate to different positions on the aromatic ring. This process, also known as base-catalyzed halogen dance (BCHD), typically occurs in the presence of a strong base. clockss.org
Base-Catalyzed Halogen Migration Mechanisms
The mechanism of base-catalyzed halogen dance reactions is a complex process that has been the subject of considerable study. The reaction is initiated by a strong base, which deprotonates the aromatic ring, forming a carbanion. This is followed by a series of halogen migrations.
Factors Influencing Regioselectivity in Halogen Rearrangements
The regioselectivity of halogen dance reactions—the direction and final position of the migrating halogen—is governed by several factors. A primary driving force is the thermodynamic stability of the intermediate aryl anion or metalated species. The rearrangement proceeds in the direction that forms the most stable anion. scribd.com
Key factors that influence this stability and thus the regioselectivity include:
Inductive Effects: Electron-withdrawing groups stabilize the negative charge of the carbanion intermediate.
Steric Hindrance: The size of the halogen atoms and other substituents on the ring can influence the accessibility of certain positions for deprotonation and halogen migration.
Nature of the Base: The choice of base can affect the equilibrium and the kinetic pathway of the reaction.
| Factor | Influence on Regioselectivity |
| Thermodynamic Stability | The reaction favors the pathway that leads to the most stable aryl anion intermediate. scribd.com |
| Inductive Effects | Electron-withdrawing substituents stabilize adjacent carbanions, directing halogen migration. |
| Steric Factors | Bulky groups can hinder deprotonation at nearby sites, influencing the initial step of the migration. |
| Base/Solvent System | The choice of base and solvent can alter the kinetic and thermodynamic profile of the reaction. |
Role of Organometallic Intermediates in Halogen Scrambling Processes
Organometallic intermediates, particularly organolithium species, play a crucial role in many halogen dance reactions. These reactions are often induced by strong bases like lithium amides (e.g., LDA). scribd.com The process can involve a proton-metal exchange (deprotonation) or a halogen-metal exchange.
In these pathways, the initial deprotonation by the base forms an aryllithium species. This intermediate is not static; the lithium and halogen atoms can "dance" around the ring. This scrambling continues until the system reaches a thermodynamic minimum, often placing the lithium at a position stabilized by adjacent groups, before being quenched by an electrophile. scribd.com
Nucleophilic Aromatic Substitution (SNAr) on Highly Halogenated Systems
While electron-rich aromatic rings typically undergo electrophilic substitution, electron-poor rings, such as those bearing multiple electron-withdrawing halogen atoms, can be susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgchemistrysteps.com In this reaction, a nucleophile displaces a leaving group (in this case, a halogen) on the aromatic ring. wikipedia.org
The general mechanism is a two-step addition-elimination process. First, the nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.compressbooks.pub In the second, faster step, the leaving group is eliminated, restoring the aromaticity of the ring. stackexchange.commasterorganicchemistry.com
Electronic and Steric Effects on SNAr Reactivity in Trihalobenzenes
The reactivity of polyhalogenated benzenes in SNAr reactions is governed by a balance of electronic and steric effects.
Electronic Effects: The presence of multiple halogens on the benzene (B151609) ring has a significant activating effect. Halogens are electron-withdrawing through their inductive effect, which makes the aromatic ring electron-deficient and thus more electrophilic and susceptible to attack by a nucleophile. masterorganicchemistry.com This electron-withdrawing character also helps to stabilize the negatively charged Meisenheimer intermediate, lowering the activation energy for the rate-determining addition step. stackexchange.commasterorganicchemistry.com
Steric Effects: While electronically activating, the presence of multiple, bulky halogen atoms can also introduce steric hindrance. This can potentially impede the approach of the nucleophile to the reaction center. However, in many SNAr reactions, the electronic activation provided by the halogens is the dominant factor.
Selective Nucleophilic Displacements of Specific Halogens in 1,2,3-Tribromo-5-iodobenzene
In a molecule containing different halogen substituents, such as this compound, the question of which halogen is preferentially displaced arises. The reactivity of halogens as leaving groups in SNAr reactions is complex and contrasts with trends seen in SN1 and SN2 reactions.
However, another factor to consider is the carbon-halogen bond strength, which decreases in the order C-F > C-Cl > C-Br > C-I. In some contexts, the weaker C-I bond can lead to iodine being the most readily displaced halogen. Computational studies on the reaction between pyridine (B92270) and various halobenzenes indicated that the Gibbs free energies for the substitution increased in the order I < Br < Cl < F, suggesting iodine is the most favorable leaving group in that specific system. researchgate.net
For this compound, this creates a nuanced situation. Based on the principle that the rate-determining step is the nucleophilic attack, the more electronegative bromine atoms would better activate the carbons to which they are attached compared to the iodine atom. However, the significantly weaker carbon-iodine bond could make the iodide a better leaving group in the elimination step. The ultimate selectivity would depend on the specific nucleophile, solvent, and reaction conditions, which can shift the balance between the addition and elimination steps.
| Halogen | Electronegativity (Pauling Scale) | Carbon-Halogen Bond Strength (kJ/mol) | General SNAr Leaving Group Aptitude |
| Bromine (Br) | 2.96 | ~285 | Good |
| Iodine (I) | 2.66 | ~210 | Variable; can be better than Br depending on the system. researchgate.net |
Electrophilic Aromatic Substitution (EAS) with Deactivated Aromatic Rings
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic compounds. nih.govresearchgate.net However, the benzene ring in this compound is heavily substituted with four electron-withdrawing halogen atoms. These substituents deactivate the ring towards electrophilic attack by inductively withdrawing electron density, making it less nucleophilic. chemistrysteps.com
The halogens (bromine and iodine) are deactivating yet ortho-, para-directing. chemistrysteps.com In the case of this compound, the only available position for substitution is C4, which is ortho to the iodine at C5 and meta to the bromines at C1 and C3. The directing effects of the halogens are therefore complex and somewhat conflicting. The bromine atoms at C1 and C3 would direct an incoming electrophile to the C4 position (ortho to C3 and para to C1), while the iodine at C5 would also direct to the C4 position (ortho). The bromine at C2 would direct to the C4 position as well (ortho). Therefore, the C4 position is the only sterically accessible and electronically favored site for substitution.
Despite the deactivation, EAS reactions can be forced to occur under harsh conditions, such as using strong electrophiles and catalysts. For instance, nitration would require a potent nitrating agent, likely a mixture of concentrated nitric acid and sulfuric acid, to generate the nitronium ion (NO₂⁺). unacademy.comlibretexts.orgyoutube.com The reaction would be expected to proceed slowly due to the deactivated nature of the ring.
Similarly, sulfonation would necessitate the use of fuming sulfuric acid (oleum) to generate a sufficiently electrophilic sulfur trioxide (SO₃) species. chemistrysteps.comuobabylon.edu.iqlibretexts.orgpharmaguideline.com The reversibility of sulfonation could be a factor in such a sterically hindered and electronically deactivated system. chemistrysteps.comlibretexts.org Friedel-Crafts reactions, both alkylation and acylation, are generally not feasible on heavily deactivated rings like that of this compound. wikipedia.orgmt.comlibretexts.orglscollege.ac.inbyjus.com The strong Lewis acid catalysts required for these reactions would likely coordinate with the halogen substituents, further deactivating the ring and potentially leading to side reactions.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Electrophile (E⁺) | Predicted Major Product | Reaction Conditions |
|---|---|---|
| NO₂⁺ | 1,2,3-Tribromo-4-nitro-5-iodobenzene | Conc. HNO₃, Conc. H₂SO₄ |
| SO₃ | 2,3,4-Tribromo-6-iodobenzenesulfonic acid | Fuming H₂SO₄ (Oleum) |
Reductive Dehalogenation and Halophilic Reactions of Polybrominated Compounds
Reductive dehalogenation involves the removal of a halogen atom and its replacement with a hydrogen atom. This process can be achieved through various methods, including catalytic hydrogenation, metal-mediated reductions, and radical reactions. organic-chemistry.orgwikipedia.org The ease of reductive cleavage of carbon-halogen bonds follows the order C-I > C-Br > C-Cl > C-F, which is inversely related to the bond dissociation energies. wikipedia.org
For this compound, the carbon-iodine bond is the most susceptible to reductive cleavage. Therefore, selective deiodination can be anticipated under controlled conditions. For instance, catalytic hydrogenation using a palladium catalyst or reduction with certain metals could potentially yield 1,2,3-tribromobenzene. organic-chemistry.org More forceful reducing conditions would be required to cleave the stronger carbon-bromine bonds. The reduction of aryl halides can also proceed through radical mechanisms, often initiated by photolysis or radical initiators. nih.govresearchgate.netacs.org These reactions involve the formation of an aryl radical, which then abstracts a hydrogen atom from a donor molecule.
The term "halophilic reactions" in the context of small organic molecules is not standard. In biology, "halophile" refers to organisms that thrive in high salt concentrations. rsc.org In the context of chemical reactions, it might be misconstrued. One possible interpretation in a chemical sense could refer to a nucleophilic attack on the halogen atom itself, rather than the carbon to which it is attached. Such interactions are a facet of halogen bonding, where the halogen atom acts as an electrophilic species (a Lewis acid). However, this is distinct from a reaction that results in the cleavage of the carbon-halogen bond. Another interpretation could be a reaction in which a nucleophile shows a "preference" for reacting at a halogenated position, which is essentially a nucleophilic aromatic substitution. Nucleophilic aromatic substitution on unactivated aryl halides is generally difficult. semanticscholar.orgresearchgate.netlibretexts.orgnih.gov For this compound, such a reaction would require extremely strong nucleophiles or the presence of activating groups (which are absent) to proceed via an addition-elimination mechanism.
Table 2: Predicted Products of Selective Reductive Dehalogenation of this compound
| Reagent/Condition | Predicted Major Product |
|---|---|
| Mild reducing agent (e.g., catalytic hydrogenation with controlled stoichiometry) | 1,2,3-Tribromobenzene |
Aryne Generation and Subsequent Cycloaddition Reactions from Halogenated Precursors
Arynes are highly reactive intermediates derived from an aromatic ring by the formal removal of two substituents from adjacent carbon atoms, resulting in a strained "triple bond" within the ring. brainly.comoup.comacs.org Polyhalogenated benzenes are common precursors for aryne generation. The treatment of an aryl halide with a strong base can lead to the formation of a benzyne (B1209423) through a dehydrohalogenation process.
In the case of this compound, there are two hydrogen atoms, one at C4 and one at C6. Abstraction of the proton at C4 by a strong base, followed by the elimination of a halide from C3 or C5, could lead to two possible aryne intermediates: 4,5,6-tribromo-2-iodobenzyne or 2,3,4-tribromo-6-iodobenzyne. The relative acidity of the protons and the leaving group ability of the adjacent halogens would determine the regioselectivity of aryne formation. Given the higher lability of the C-I bond, elimination of the iodide would be favored if the adjacent proton is sufficiently acidic.
Once generated, these highly electrophilic arynes can be trapped by a variety of reagents, most notably in cycloaddition reactions. researchgate.netbrainly.comoup.comacs.orgnih.gov The Diels-Alder reaction, a [4+2] cycloaddition, is a common method for trapping arynes. Dienes such as furan (B31954) or cyclopentadiene (B3395910) would react with the aryne to form bicyclic adducts. nih.gov The substituents on the aryne can influence the regioselectivity of the cycloaddition. oup.com
For example, the reaction of the putative 3,4,5-tribromo-1-iodobenzyne with furan would be expected to yield a mixture of regioisomeric adducts. The bulky halogen substituents would likely influence the facial selectivity of the diene's approach.
Table 3: Potential Aryne Intermediates and their Diels-Alder Adducts with Furan
| Aryne Intermediate | Predicted Diels-Alder Adduct with Furan |
|---|---|
| 4,5,6-Tribromo-2-iodobenzyne | 5,6,7-Tribromo-1-iodo-1,4-epoxy-1,4-dihydronaphthalene |
Structural Elucidation and Supramolecular Chemistry of 1,2,3 Tribromo 5 Iodobenzene
Crystallographic Investigations for Molecular and Crystal Structures
Crystallographic studies are fundamental to understanding the precise three-dimensional arrangement of atoms and molecules. For polyhalogenated benzenes, these investigations reveal critical details about their geometry, packing in the solid state, and the subtle interplay of intramolecular forces.
While a specific crystal structure for 1,2,3-Tribromo-5-iodobenzene is not detailed in the available literature, extensive X-ray diffraction studies on analogous compounds, such as 1,2,3-tribromo-5-nitrobenzene, provide significant insights into its likely molecular and crystal structure.
Interactive Table: Crystallographic Data for an Analogous Compound (1,2,3-Tribromo-5-nitrobenzene)
| Parameter | Value |
|---|---|
| Formula | C₆H₂Br₃NO₂ |
| Molecular Weight | 359.82 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.641 (5) |
| b (Å) | 8.040 (5) |
| c (Å) | 14.917 (6) |
| α (°) | 83.91 (3) |
| β (°) | 79.86 (4) |
| γ (°) | 81.49 (4) |
| Volume (ų) | 889.2 (8) |
| Z | 4 |
Note: Data from the crystallographic study of 1,2,3-tribromo-5-nitrobenzene. researchgate.net
In polyhalogenated benzenes with adjacent halogen atoms, intramolecular steric crowding is a significant factor that influences molecular geometry. researchgate.net The presence of three contiguous bromine atoms at positions 1, 2, and 3 in this compound would lead to substantial steric repulsion.
This intramolecular crowding is typically accommodated by distortions in the benzene (B151609) ring. researchgate.net Studies on 1,2,3-triiodobenzene and 1,2,3-tribromo-5-nitrobenzene show that steric repulsion between vicinal halogen atoms causes a reduction of the endocyclic C-C-C angles to values less than the ideal 120° of a perfect hexagon. researchgate.netnih.govresearchgate.net For example, in 1,2,3-tribromo-5-nitrobenzene, the C1-C2-C3 angle is observed to be 116.2 (11)° in one of the independent molecules in the asymmetric unit. nih.gov A similar distortion is seen in 1,3-dibromo-2-iodobenzene, where the C1-C2-C3 angle is 118.0°, indicating that this is a common feature in 1,2,3-trihalogenated systems. researchgate.netnih.gov It is therefore highly probable that this compound exhibits similar benzene ring distortions to alleviate the steric strain imposed by the three adjacent bromine atoms.
Halogen Bonding Interactions in the Solid State and Solution Phase
Halogen bonding is a highly directional, non-covalent interaction that plays a crucial role in the crystal engineering of halogenated compounds. nih.govdoaj.org It involves an attractive force between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. acs.orgnih.gov
The solid-state structures of polyhalogenated benzenes are frequently directed by intermolecular halogen bonds. nih.gov These interactions are often classified as Type-II, where the C-X···X angle (θ₁) is close to 180° and the C-X···X angle (θ₂) is near 90°. nih.govrsc.org This geometry facilitates an interaction between the positive σ-hole of one halogen atom and the negative equatorial belt of another. nih.gov
In the crystal structure of 1,2,3-tribromo-5-nitrobenzene, a polarized Brδ+⋯Brδ- intermolecular halogen bond of this type is observed between the two independent molecules in the asymmetric unit, with angles of θ₁ = 165.2 (5)° and θ₂ = 82.3 (5)°. nih.gov This demonstrates the capacity of bromine atoms in such a crowded environment to participate in significant structure-directing halogen bonds. nih.gov
The ability of a halogen atom to act as a halogen bond donor is due to the anisotropic distribution of electron density on its surface. acs.org A region of lower electron density, known as the σ-hole, is located on the outermost portion of the halogen atom, along the axis of the C-X covalent bond. nih.gov This region has a positive electrostatic potential and can interact attractively with Lewis bases (acceptors). acs.orgchemistryviews.org
The strength of the halogen bond donor increases with the polarizability and size of the halogen atom, following the trend I > Br > Cl > F. researchgate.net In this compound, both iodine and bromine atoms can potentially act as halogen bond donors. Interestingly, studies on mixed halogen systems have revealed "anomalous" halogen bonds. For example, in 1,3-dibromo-2-iodo-5-nitrobenzene, intermolecular polarized halogen bonds with an uncommon Brδ+⋯Iδ- polarization are observed. nih.govdoaj.orgnih.gov In these interactions, the more electronegative bromine atom behaves as the donor, and the less electronegative iodine atom acts as the acceptor. nih.govdoaj.orgnih.gov This highlights the subtle electronic effects that can influence the roles of different halogens in forming these non-covalent bonds.
The identity and position of halogen atoms on the benzene ring significantly influence the resulting supramolecular architecture. The substitution of one halogen for another can lead to a complete reorganization of the halogen bonding network in the crystal. nih.govdoaj.orgnih.gov
A direct comparison between 1,2,3-tribromo-5-nitrobenzene and 1,3-dibromo-2-iodo-5-nitrobenzene illustrates this point. While the former features a Brδ+⋯Brδ- interaction, the introduction of iodine in the latter leads to a different network featuring the aforementioned Brδ+⋯Iδ- bonds. nih.govnih.gov The larger and more polarizable iodine atom is a stronger halogen bond donor than bromine, yet it can also act as an acceptor. chemistryviews.orgresearchgate.net Furthermore, the presence of electron-withdrawing groups on the aromatic ring strengthens the σ-hole and enhances the halogen bond donor capacity of the attached halogen. chemistryviews.orgresearchgate.netnih.gov The specific arrangement of three bromines and one iodine in this compound would therefore be expected to produce a unique and complex network of halogen bonds, potentially involving Br···Br, I···Br, and I···I interactions, each with distinct geometric and energetic properties.
Interactive Table: Halogen Bond Parameters in an Analogous System (1,3-dibromo-2-iodo-5-nitrobenzene)
| Donor Atom | Acceptor Atom | D···A Distance (Å) | C-D···A Angle (°) |
|---|---|---|---|
| Br | I | 3.55 | 168.5 |
| Br | Br | 3.45 | 165.2 |
Note: Representative data illustrating the types of halogen bond interactions observed in polyhalogenated systems. Actual values are dependent on the specific crystal structure. Data is inferred from studies on 1,2,3-tribromo-5-nitrobenzene and 1,3-dibromo-2-iodo-5-nitrobenzene. nih.gov
Advanced Spectroscopic Characterization for Structural Insights
Detailed Nuclear Magnetic Resonance (NMR) Analysis for Positional Assignments and Electronic Effects
No specific ¹H or ¹³C NMR chemical shifts, coupling constants, or detailed analyses concerning the electronic effects of the substituents for this compound have been found. A theoretical analysis would predict two distinct signals in the aromatic region of the ¹H NMR spectrum, corresponding to the protons at the C4 and C6 positions. The electronic environment, heavily influenced by the four halogen substituents, would dictate their specific chemical shifts. Similarly, the ¹³C NMR spectrum would be expected to show six unique signals for the carbon atoms of the benzene ring, with the chemical shifts of the carbon atoms directly bonded to halogens being significantly affected. However, without experimental or calculated data, a precise assignment and discussion of electronic effects remain speculative.
Vibrational Spectroscopy (IR, Raman) for Molecular Conformation and Intermolecular Interactions
Specific Infrared (IR) and Raman spectroscopic data for this compound, which would reveal characteristic vibrational modes for C-H, C-Br, C-I, and aromatic C-C bonds, are not available. Such data would be crucial for analyzing the molecule's conformation and the nature of intermolecular interactions, such as halogen bonding, which are common in polyhalogenated compounds. While general frequency ranges for these types of vibrations are known, a detailed analysis requires spectra from the specific compound.
Mass Spectrometry for Elucidating Reaction Pathways and Isomer Identification
While the principles of mass spectrometry of halogenated compounds are well-understood, featuring characteristic isotopic patterns due to bromine's nearly 1:1 ⁷⁹Br/⁸¹Br ratio, a specific mass spectrum or fragmentation pattern for this compound is not documented in the searched resources. Analysis of its mass spectrum would be expected to show a molecular ion peak and fragmentation patterns corresponding to the sequential loss of iodine and bromine atoms. This information is vital for isomer identification and for studying reaction pathways involving this compound.
Due to the absence of specific research findings for this compound, a scientifically rigorous article that adheres to the user's detailed outline cannot be generated at this time.
Computational and Theoretical Chemistry of 1,2,3 Tribromo 5 Iodobenzene
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a powerful tool for investigating the properties of halogenated aromatic compounds. semanticscholar.org By calculating the electron density of a molecule, DFT methods can accurately predict its geometry, energy, and various other electronic properties.
DFT calculations are instrumental in characterizing the electronic structure of halogenated arenes like 1,2,3-tribromo-5-iodobenzene. Key aspects of this analysis include the determination of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial for predicting the molecule's reactivity. For instance, a low LUMO energy suggests a higher susceptibility to nucleophilic attack. In polyhalogenated benzenes, the presence of multiple electron-withdrawing halogen atoms generally lowers the energies of both HOMO and LUMO.
The reactivity of halogenated arenes is significantly influenced by the nature and position of the halogen substituents. The strength of a halogen bond, a key factor in reactivity, increases with the size of the halogen atom (I > Br > Cl). mdpi.com This is partly due to the increased polarizability and the properties of the acceptor orbitals. Natural Bond Orbital (NBO) theory can quantify the donor-acceptor interactions, showing that donation into the σ* antibonding orbital of the carbon-halogen bond (σC-X*) increases with halogen size, leading to a more activated C-X bond. mdpi.com This trend suggests that the C-I bond in this compound is the most likely site for reactions involving halogen bond donation or nucleophilic substitution.
| Property | General Trend/Observation | Implication for this compound |
|---|---|---|
| HOMO Energy | Decreases with increasing halogenation. | Relatively low energy, indicating high ionization potential. |
| LUMO Energy | Decreases with increasing halogenation. | Susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | Influences chemical stability and reactivity. | Determines kinetic stability and electronic excitation energy. |
| C-X Bond Activation (NBO) | Increases with halogen size (I > Br). mdpi.com | The C-I bond is the most activated and likely the most reactive site. mdpi.com |
Computational chemistry, particularly DFT, is invaluable for elucidating complex reaction mechanisms at the molecular level. For polyhalogenated arenes, one notable reaction is the "halogen dance," a base-catalyzed intramolecular rearrangement where halogen atoms migrate around the aromatic ring. DFT calculations can map the potential energy surface of this reaction, identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states.
By locating the transition state structures, researchers can calculate the activation energy barriers for different migration pathways. This allows for predictions about the feasibility and regioselectivity of the halogen dance. For a molecule like this compound, DFT could be used to determine whether a bromine or iodine atom is more likely to migrate and to which position, providing a detailed understanding of its isomerization pathways.
Quantum Chemical Characterization of Halogen Bonding and Other Non-Covalent Interactions
Quantum chemical methods provide a rigorous framework for understanding the non-covalent interactions that govern the supramolecular chemistry of this compound. Halogen bonding, a highly directional interaction between an electrophilic region on a halogen atom and a nucleophile, is particularly significant. nih.govnih.gov
Energy Decomposition Analysis (EDA) is a computational method used to dissect the total interaction energy between molecules into physically meaningful components. acs.orgresearchgate.netq-chem.com This allows for a quantitative understanding of the nature of the chemical bond or intermolecular interaction. A typical EDA scheme partitions the interaction energy (ΔEint) into several terms:
Electrostatic (ΔEelstat): The classical electrostatic interaction between the unperturbed charge distributions of the interacting fragments.
Pauli Repulsion (ΔEPauli): The destabilizing term arising from the repulsion between electrons of the same spin when two molecular fragments are brought together.
Orbital Interaction (ΔEorb): The stabilizing contribution from the mixing of occupied and virtual orbitals between the fragments, which accounts for charge transfer and polarization.
Dispersion (ΔEdisp): The attractive interaction arising from correlated electron fluctuations, which is crucial for van der Waals and halogen bonding interactions.
For halogen-bonded complexes involving this compound, EDA can reveal the relative importance of these forces. While halogen bonds are often driven by favorable electrostatic and orbital interactions, dispersion forces can also play a significant role, especially with large, polarizable atoms like iodine and bromine. nih.gov
| Energy Component | Description | Typical Contribution to Halogen Bonding |
|---|---|---|
| ΔEelstat | Classical Coulombic attraction/repulsion. researchgate.net | Attractive, due to σ-hole interaction with a nucleophile. |
| ΔEPauli | Born repulsion from overlapping electron clouds. researchgate.net | Repulsive, increases steeply at short distances. |
| ΔEorb | Stabilization from orbital mixing (charge transfer/polarization). researchgate.net | Attractive, significant contribution from donor-acceptor interaction. |
| ΔEdisp | Electron correlation effects (van der Waals forces). | Attractive, important for large, polarizable halogens like I and Br. nih.gov |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. In the context of halogen bonding, MEP analysis is essential for characterizing the "σ-hole." nih.gov
A σ-hole is a region of positive electrostatic potential located on the outermost portion of a halogen atom (X), along the extension of the C-X covalent bond. nih.gov This positive region arises from the anisotropic distribution of electron density around the halogen. It is this positive σ-hole that interacts attractively with Lewis bases (nucleophiles), forming a halogen bond.
For this compound, MEP calculations would show distinct σ-holes on all four halogen atoms. The magnitude of the positive potential (VS,max) within the σ-hole is a key descriptor of its strength. Due to iodine's greater polarizability and lower electronegativity compared to bromine, the σ-hole on the iodine atom is expected to be larger and more positive than those on the bromine atoms, making it the most potent halogen bond donor site on the molecule. rsc.org
Prediction of Advanced Spectroscopic Signatures (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods can accurately predict spectroscopic data, which serves as a powerful aid in the structural elucidation and characterization of molecules.
DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, are widely employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts. acs.orgnih.govruc.dk By calculating the magnetic shielding tensors for each nucleus, one can obtain theoretical ¹H and ¹³C chemical shifts that often show good correlation with experimental data. acs.org For this compound, such calculations can help assign specific signals to the two distinct aromatic protons and the six unique carbon atoms in its structure.
| Atom | Predicted Chemical Shift Range (ppm) | Rationale |
|---|---|---|
| C1, C3 | ~118-122 | Carbon bearing a bromine atom. |
| C2 | ~115-119 | Carbon bearing a bromine, flanked by two other C-Br. |
| C4, C6 | ~140-145 | Carbons bearing a hydrogen atom; deshielded by adjacent halogens. |
| C5 | ~95-100 | Carbon bearing an iodine atom (heavy atom effect). |
| H4, H6 | ~7.5-8.0 | Aromatic protons in a highly substituted, electron-deficient ring. |
Similarly, DFT can be used to compute the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. researchgate.net The calculation provides a set of normal modes and their corresponding frequencies. These theoretical spectra can be compared with experimental ones to confirm the molecular structure and assign specific vibrational modes, such as C-H, C-Br, C-I stretching, and benzene (B151609) ring deformations. researchgate.net
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3050-3150 |
| Aromatic Ring C=C Stretch | 1350-1500 |
| C-Br Stretch | 500-650 |
| C-I Stretch | 450-550 |
| C-H Out-of-plane Bend | 800-900 |
Lack of Specific Research Data for this compound in Computational Chemistry
A thorough review of available scientific literature reveals a significant gap in the computational and theoretical chemistry data specifically for the compound this compound. While research exists for structurally related halogenated benzene molecules, detailing their intermolecular interactions and crystal structures, specific molecular dynamics simulations, conformational analyses, and detailed intermolecular interaction studies for this compound are not present in the surveyed databases and publications.
Studies on similar compounds, such as 1,3-dibromo-2-iodobenzene and various dihalo-5-nitrobenzenes, have utilized computational methods to investigate phenomena like halogen bonding, π-stacking interactions, and their influence on crystal packing. nih.govresearchgate.netnih.gov These studies often employ quantum chemical calculations and analyses of crystallographic data to understand the non-covalent forces at play. For instance, research on dihalogenated nitrobenzenes highlights the significance of halogen···oxygen and halogen···halogen contacts, as well as π–π stacking, in determining the supramolecular architecture. researchgate.netnih.gov
Methodologies for such computational studies are well-established and include molecular dynamics (MD) simulations to explore the conformational landscape and stability of molecular complexes. nih.gov MD simulations, often coupled with quantum mechanical calculations, can provide insights into the dynamic behavior of molecules and the energetics of their interactions. nih.gov Conformational analysis, frequently supported by Nuclear Magnetic Resonance (NMR) spectroscopy and theoretical calculations, helps in elucidating the preferred spatial arrangements of atoms within a molecule. sciencepublishinggroup.commdpi.comsemanticscholar.orgbashgmu.ru
However, the application of these specific computational techniques to this compound has not been documented in the accessible scientific literature. Consequently, detailed research findings and data tables pertaining to its molecular dynamics, conformational preferences, and quantitative analysis of its intermolecular interactions are currently unavailable. The absence of such specific data precludes a detailed discussion under the requested outline. Further computational research would be necessary to generate the specific data required for a comprehensive analysis of this compound.
Applications of 1,2,3 Tribromo 5 Iodobenzene in Advanced Organic Synthesis and Materials Science
Role as Building Blocks for Polyfunctionalized Aromatic Compounds
Polyhalogenated aromatic compounds are fundamental starting materials in synthetic chemistry, primarily utilized in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. The presence of multiple, different halogens on a single benzene (B151609) ring, as in 1,2,3-tribromo-5-iodobenzene, allows for sequential and site-selective reactions. This is governed by the differing bond strengths (C-I < C-Br), which typically allows the more reactive C-I bond to be addressed first in palladium-catalyzed processes, leaving the C-Br bonds available for subsequent transformations.
Precursors for C3-Symmetric Architectures and Other Highly Symmetrical Molecules
The synthesis of molecules with C3 symmetry is of significant interest for applications in materials science, particularly in the development of discotic liquid crystals, organic light-emitting diodes (OLEDs), and porous organic frameworks. These materials often rely on a central core that promotes self-assembly into highly ordered structures. Typically, C3-symmetric molecules are constructed from 1,3,5-trisubstituted benzene cores.
The 1,2,3,5-substitution pattern of this compound makes it an unconventional precursor for C3-symmetric architectures. Direct synthesis is challenging due to its inherent lack of symmetry. However, its use could be envisioned in multi-step synthetic routes where the initial asymmetry is overcome through a series of reactions that ultimately lead to a symmetrical core. For instance, a central ring could be constructed around the molecule through a series of coupling and cyclization reactions, although such approaches are complex and not commonly reported.
Synthesis of Complex Polycyclic Aromatic Hydrocarbons
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic molecules composed of fused aromatic rings. They are investigated for their unique electronic and photophysical properties, making them candidates for use in organic electronics. The synthesis of well-defined, complex PAHs often relies on the annulation of smaller aromatic fragments, frequently using palladium-catalyzed cross-coupling reactions.
Halogenated precursors are essential for these syntheses. A polyhalogenated compound like this compound could theoretically serve as a building block for PAHs with complex and potentially curved or twisted topologies. The multiple reactive sites allow for the attachment of several other aromatic units. For example, sequential Suzuki or Stille couplings could be employed to build up a larger polycyclic system, with the sterically hindered environment around the vicinal bromine atoms influencing the final three-dimensional structure of the PAH.
Table 1: Potential Cross-Coupling Reactions for PAH Synthesis
| Reaction Type | Reactant 1 | Reactant 2 | Catalyst | Potential Product Fragment |
|---|---|---|---|---|
| Suzuki Coupling | This compound | Arylboronic acid | Pd(PPh₃)₄ | Poly-arylated benzene |
| Stille Coupling | This compound | Arylstannane | Pd(PPh₃)₄ | Poly-arylated benzene |
Contributions to Molecular Glass Formers and Related Advanced Materials
Molecular glasses are amorphous organic solids that exist in a non-crystalline, glassy state at room temperature. They are of interest in materials science, especially for OLEDs, due to their ability to form smooth, uniform films and their isotropic properties. Star-shaped molecules, often with C3 symmetry, are a well-known class of molecular glass formers.
While this compound is not a typical precursor for the symmetrical molecules that readily form molecular glasses, its derivatives could be designed to exhibit this property. By using the four halogen sites to introduce bulky and asymmetric side groups, the resulting molecule's ability to pack into a regular crystal lattice would be disrupted. This frustration of crystallization is a key principle in designing molecular glasses. The synthesis would involve a series of cross-coupling reactions to attach these bulky substituents, leading to a highly substituted and sterically crowded molecule with a high glass transition temperature (Tg).
Utilization in the Development of Advanced Synthetic Reagents and Ligand Precursors in Catalysis
The carbon-iodine bond in aromatic compounds is a gateway to the synthesis of hypervalent iodine reagents. These compounds are valuable in organic synthesis as mild and selective oxidizing agents and as group transfer reagents. This compound could be oxidized to form a hypervalent iodine(III) species, such as an iodonium salt or a (diacetoxyiodo)benzene derivative. The three bromine atoms would remain on the aromatic ring, potentially modulating the reactivity of the iodine center or serving as handles for further functionalization.
Furthermore, polyhalogenated benzenes are common precursors for phosphine ligands, which are crucial in homogeneous catalysis. The bromine atoms on this compound can be substituted with phosphine groups, typically through a reaction with a diarylphosphine oxide followed by reduction, or via metal-halogen exchange followed by quenching with a chlorophosphine. The resulting molecule could potentially act as a multi-dentate ligand, with the specific arrangement of the phosphine groups dictated by the 1,2,3-substitution pattern. This could lead to ligands with unique bite angles and coordination properties for transition metal catalysts.
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Arylboronic acid |
| Arylstannane |
| Terminal alkyne |
| Diarylphosphine oxide |
| Chlorophosphine |
| (Diacetoxyiodo)benzene |
Q & A
Q. What are the recommended synthesis routes for 1,2,3-Tribromo-5-iodobenzene, and how can regioselectivity be optimized?
Methodological Answer: Synthesis typically involves sequential halogenation of benzene derivatives. A plausible route starts with iodination at the 5-position of 1,2,3-tribromobenzene using iodine monochloride (ICl) under controlled conditions (0–5°C) to minimize polyhalogenation . Regioselectivity is influenced by directing effects: bromine substituents act as meta-directors, while iodine (being less electronegative) may exhibit ortho/para-directing behavior under specific conditions. Optimize reaction stoichiometry (e.g., 1:1.2 molar ratio of substrate to iodinating agent) and monitor progress via GC-MS or NMR to track intermediate formation .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR: Expect aromatic proton signals in the δ 7.1–7.5 ppm range, with splitting patterns reflecting adjacent bromine/iodine substituents. Absence of proton signals near δ 2.5–3.5 ppm confirms complete halogenation .
- Mass Spectrometry (EI-MS): Look for molecular ion peaks at m/z 449.7 (M) and isotopic clusters consistent with Br/I ratios (Br: ~1:1:1 for /; I: single dominant peak at ) .
- FT-IR: Confirm C-Br (550–650 cm) and C-I (500–600 cm) stretches; absence of C-H stretches (~3000 cm) validates full halogenation .
Q. What are the critical safety protocols for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of vapors .
- First Aid: In case of skin contact, wash immediately with soap/water; for eye exposure, rinse with water for ≥15 minutes and seek medical attention. Use dry chemical extinguishers for fires (combustion releases HBr and HI gases) .
- Storage: Store in amber glass vials at 2–8°C under inert gas (Ar/N) to prevent photodegradation and moisture absorption .
Advanced Research Questions
Q. How does the steric and electronic environment influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer: The compound’s reactivity in Suzuki-Miyaura or Ullmann couplings depends on halogen mobility: iodine (5-position) is more reactive than bromine (1,2,3-positions) due to lower bond dissociation energy (C-I: ~234 kJ/mol vs. C-Br: ~285 kJ/mol). Steric hindrance from adjacent bromine atoms may slow transmetalation. To enhance reactivity:
Q. What strategies resolve contradictions in reported melting points or spectral data for this compound?
Methodological Answer: Discrepancies often arise from impurities (e.g., residual solvents, dihalogenated byproducts) or polymorphic forms. To validate
- Purification: Recrystallize from ethanol/water (3:1 v/v) and dry under vacuum (40°C, 24 hr) .
- DSC Analysis: Perform differential scanning calorimetry to identify polymorph transitions (endothermic peaks) and confirm the true melting point (~145–148°C) .
- Interlaboratory Validation: Compare spectral data (e.g., NMR, IR) with PubChem records (InChI Key: RLJXJUHMVYLIBW-UHFFFAOYSA-N) or CAS entries .
Q. How can computational modeling predict the environmental persistence or toxicity of this compound?
Methodological Answer:
- QSAR Models: Use quantitative structure-activity relationship (QSAR) tools like EPI Suite to estimate biodegradability (e.g., BIOWIN score < 2.5 indicates persistence) .
- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) to assess stability; lower BDEs for C-I bonds suggest higher photolytic degradation potential in aquatic environments .
- ToxCast Data: Screen against EPA’s ToxCast database to predict endocrine-disrupting potential based on structural analogs (e.g., brominated diphenyl ethers) .
Experimental Design & Data Analysis
Q. How to design a kinetic study for the thermal decomposition of this compound?
Methodological Answer:
- Conditions: Use thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min, 25–400°C). Monitor mass loss to identify decomposition stages (e.g., HI/HBr release at 200–250°C) .
- Kinetic Modeling: Apply the Flynn-Wall-Ozawa method to calculate activation energy () from TGA data. Plot ln(β) vs. 1/T for multiple heating rates (β = 5, 10, 15°C/min) .
- Validation: Compare experimental with DFT-computed transition state energies (e.g., using Gaussian 16) .
Q. What analytical methods detect trace impurities in this compound batches?
Methodological Answer:
- HPLC-UV/ECD: Use a C18 column (mobile phase: 70% acetonitrile/30% water) with UV detection at 254 nm for brominated impurities and electrochemical detection (ECD) for iodine-containing byproducts .
- GC-MS: Screen for volatile contaminants (e.g., residual toluene) with a DB-5MS column (30 m × 0.25 mm) and electron ionization (70 eV) .
- ICP-OES: Quantify heavy metal catalysts (e.g., Pd, Cu) with detection limits < 1 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
